BenchChemオンラインストアへようこそ!

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide

Hedgehog signaling SMO antagonism Pancreatic cancer

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide (CAS 1251563-28-6) is a synthetic heterocyclic small molecule (C19H15N5O, MW 329.36) belonging to the imidazo[1,2-a]pyridine-2-carboxamide class. Its core scaffold is documented in patent literature as a privileged structure for inhibiting the PI3K/Akt signaling pathway.

Molecular Formula C19H15N5O
Molecular Weight 329.363
CAS No. 1251563-28-6
Cat. No. B2775176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide
CAS1251563-28-6
Molecular FormulaC19H15N5O
Molecular Weight329.363
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=NC=CC=N4
InChIInChI=1S/C19H15N5O/c1-13-4-2-11-24-12-16(23-18(13)24)14-5-7-15(8-6-14)22-19(25)17-20-9-3-10-21-17/h2-12H,1H3,(H,22,25)
InChIKeyYNONJPYLCSHECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide (CAS 1251563-28-6): Procurement-Grade Structural and Functional Baseline


N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide (CAS 1251563-28-6) is a synthetic heterocyclic small molecule (C19H15N5O, MW 329.36) belonging to the imidazo[1,2-a]pyridine-2-carboxamide class [1]. Its core scaffold is documented in patent literature as a privileged structure for inhibiting the PI3K/Akt signaling pathway [2]. A closely related structural analog, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), has been characterized in a peer-reviewed study as a Smoothened (SMO) receptor antagonist with activity in the low nanomolar range in Hedgehog pathway reporter assays [3]. This establishes a baseline for the scaffold, but direct quantitative efficacy data for the target compound itself is extremely limited in accessible public literature, making independent verification essential for procurement decisions.

Procurement Risk: Why N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Generic substitution within the imidazo[1,2-a]pyridine-2-carboxamide class carries significant risk of altered target engagement and biological outcome. The specific combination of the 8-methyl substituent on the imidazo[1,2-a]pyridine core, the para-phenyl linkage, and the pyrimidine-2-carboxamide terminus determines the molecule's three-dimensional pharmacophore and kinase selectivity profile. Minor structural changes have been shown to drastically alter potency; for example, the closely related analog MS-0022, which differs only in its terminal amide (2-bromobenzamide vs. pyrimidine-2-carboxamide), is a Hedgehog pathway inhibitor, whereas the parent scaffold is patented for PI3K/Akt inhibition [1][2]. Replacing the target compound with an analog lacking verified data for the specific target or pathway of interest will invalidate comparative results and compromise experimental reproducibility.

Quantitative Evidence for N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide: A Comparator-Based Procurement Guide


Structural Differentiation from MS-0022: Pyrimidine-2-carboxamide vs. 2-Bromobenzamide Activity

The closest published analog to the target compound is MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), which shares the entire 4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl scaffold but replaces the pyrimidine-2-carboxamide with a 2-bromobenzamide group. MS-0022 is an SMO antagonist that inhibits Hedgehog signaling with an IC50 in the low nanomolar range (Shh-Light II reporter assay) and reduces tumor cell growth in PANC-1, SUIT-2, PC-3, and FEMX lines. [1] The target compound's pyrimidine-2-carboxamide motif is associated with PI3K/Akt pathway inhibition in patent documents, suggesting a divergent target profile from MS-0022. No direct head-to-head data between these two compounds are publicly available.

Hedgehog signaling SMO antagonism Pancreatic cancer

Regioisomeric Differentiation: para-Phenyl Linkage vs. meta-Phenyl Linkage

The target compound features a para-substituted phenyl linker between the imidazo[1,2-a]pyridine and the pyrimidine carboxamide. A closely related meta-substituted regioisomer, N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide (CHEMBL1580321), is cataloged in ChEMBL but has no publicly reported bioactivity data. [1] In the broader imidazo[1,2-a]pyridine kinase inhibitor class, substitution position on the central phenyl ring is known to profoundly affect kinase selectivity and potency by altering the dihedral angle between the heterocyclic core and the terminal amide. [2] Para-substitution, as in the target compound, is expected to yield a more linear, extended conformation compared to the bent geometry of meta-substituted analogs, potentially favoring binding to different kinase pockets.

Kinase inhibition Structure-activity relationship c-KIT

Scaffold-Level Differentiation: PI3K/Akt Pathway vs. Other Imidazo[1,2-a]pyridine Targets

The imidazo[1,2-a]pyridine-2-carboxamide scaffold of the target compound is specifically claimed in patent WO2012007345A2 as an inhibitor of the PI3K/Akt pathway, a central driver of tumor cell growth and survival. [1] This differentiates it from other well-characterized imidazo[1,2-a]pyridine analogs such as CDK2/CDK4 inhibitors (e.g., the bisanilinopyrimidine series from structure 1OIR [2]) and IRAK-4 inhibitors. [3] The target compound's specific substitution pattern (8-methyl, para-phenyl, pyrimidine-2-carboxamide) is designed for PI3K isoform engagement, which is not achievable with the CDK-optimized or IRAK-4-optimized imidazo[1,2-a]pyridine chemotypes.

PI3K/Akt pathway Cancer Patent evidence

Heterocyclic Core Integrity: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Scaffolds

The target compound contains an imidazo[1,2-a]pyridine core, which is structurally and electronically distinct from the imidazo[1,2-a]pyrimidine core found in related compounds also covered by patent WO2012007345A2. The replacement of the pyridine ring (C-H at position 7) with a pyrimidine (additional N at position 7) alters hydrogen-bonding capability, electron distribution, and metabolic stability. In the broader kinase inhibitor literature, this scaffold switch has been shown to modulate isoform selectivity within the PI3K family. [1] However, specific quantitative selectivity data for the target compound versus its imidazo[1,2-a]pyrimidine counterpart is not publicly available.

Scaffold hopping Kinase selectivity Drug design

Procurement Application Scenarios for N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide


PI3K/Akt Pathway Chemical Biology Probe Development

Based on patent evidence linking the imidazo[1,2-a]pyridine-2-carboxamide scaffold to PI3K/Akt inhibition, this compound is best suited as a starting point for medicinal chemistry optimization of PI3K pathway probes. Its para-phenyl-pyrimidine carboxamide architecture distinguishes it from the SMO-targeting analog MS-0022, providing a structurally validated entry into the PI3K chemical space. Researchers must independently verify PI3K isoform inhibitory activity, as no public IC50 data exist for this specific compound. [1][2]

Negative Control for Hedgehog Pathway Studies Using MS-0022

Given the structural similarity to MS-0022 (identical 4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl scaffold) but divergent terminal amide, this compound is a rational candidate for use as a chemical control to demonstrate that the Hedgehog inhibitory activity of MS-0022 is specific to its 2-bromobenzamide terminus and not the shared scaffold. The pyrimidine-2-carboxamide variant is predicted to lack SMO antagonism based on SAR from MS-0022 studies. Direct comparative testing is required. [1]

Kinase Selectivity Panel Screening Reference Compound

The compound's structural features—8-methylimidazo[1,2-a]pyridine core, para-phenyl linker, and pyrimidine-2-carboxamide—make it a valuable reference standard for establishing structure-selectivity relationships across the kinome, particularly for profiling PI3K, CDK, and other kinase families against closely related imidazo[1,2-a]pyridine chemotypes. Its use in broad-panel kinase profiling can map the selectivity landscape that differentiates it from CDK-optimized imidazopyridines and IRAK-4 inhibitor series. [2][3]

Quote Request

Request a Quote for N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.